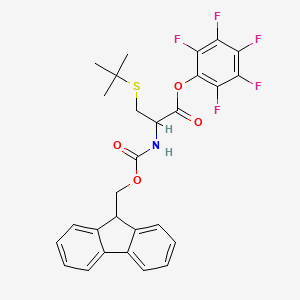

Fmoc-DL-Cys(tBu)-OPfp

Description

Evolution of Protecting Group Strategies in Peptide Chemistry

The journey of peptide synthesis began with "classical" solution-phase methods. A major breakthrough was the introduction of the benzyloxycarbonyl (Cbz) group by Bergmann and Zervas in 1932, the first widely used reversible Nα-protecting group. nih.govcreative-peptides.com However, solution-phase synthesis was often laborious and inefficient for longer peptides.

A paradigm shift occurred in the early 1960s when R. Bruce Merrifield developed Solid-Phase Peptide Synthesis (SPPS). researchgate.net In SPPS, the first amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled stepwise while remaining attached to this solid support. biosynth.com This innovation simplified the purification process immensely, as excess reagents and by-products could be washed away after each step.

Early SPPS predominantly used the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. This involved the acid-labile Boc group for temporary Nα-protection and benzyl-based groups for "permanent" side-chain protection. A key drawback was the need for harsh acidic conditions, specifically hazardous hydrogen fluoride (B91410) (HF), for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. nih.gov

The quest for milder conditions led to the development of the Fmoc (9-fluorenylmethoxycarbonyl) group by Carpino and Han in the 1970s. nih.gov Its adoption in SPPS in the late 1970s marked another significant evolution, establishing the Fmoc/tBu strategy as a dominant method in modern peptide synthesis. nih.govnih.gov

| Strategy | Nα-Protection | Nα-Deprotection Condition | Side-Chain Protection | Final Cleavage Condition | Key Features |

| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Moderate Acid (e.g., TFA) | Benzyl-based (e.g., Bzl) | Strong Acid (e.g., HF) | The classic SPPS method; requires harsh, hazardous reagents for final cleavage. |

| Fmoc/tBu | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | tert-Butyl based (e.g., tBu) | Moderate Acid (e.g., TFA) | Orthogonal strategy with milder overall conditions; compatible with acid-sensitive modifications. biosynth.comnih.gov |

Principles of Fmoc/tBu Orthogonal Protection in Solid-Phase Peptide Synthesis

The elegance of the Fmoc/tBu strategy lies in its orthogonality. iris-biotech.de In chemical synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed in any order under distinct chemical conditions, without affecting the others. biosynth.comresearchgate.net

In this system:

Temporary Nα-Protection : The Nα-amino group of the incoming amino acid is protected by the base-labile Fmoc group. After the amino acid is coupled to the growing peptide chain on the resin, the Fmoc group is removed with a mild organic base, typically a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.netpeptide.com This deprotection exposes a new free amine, ready for the next coupling cycle.

Permanent Side-Chain Protection : The reactive side chains of amino acids (like the thiol of cysteine or the carboxyl group of aspartic acid) are protected by acid-labile groups, most commonly derived from tert-butyl (tBu). iris-biotech.de

Final Cleavage : These tBu-based groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with the peptide's release from the resin using a moderately strong acid, such as trifluoroacetic acid (TFA). iris-biotech.depeptide.com

This orthogonal scheme is highly advantageous because it avoids the use of harsh acids during the repetitive deprotection cycles and allows for the synthesis of peptides with sensitive modifications, such as phosphorylation or glycosylation, that would not survive the conditions of the Boc/Bzl strategy. nih.gov

The Strategic Role of Activated Esters in Amide Bond Formation

Forming an amide (peptide) bond requires the "activation" of the carboxylic acid group of one amino acid to make it more susceptible to nucleophilic attack by the amino group of another. While various coupling reagents exist, a highly effective method involves the use of pre-formed active esters. umich.edu

Pentafluorophenyl (PFP) esters are a prominent class of active esters used in peptide synthesis. wikipedia.org They are formed from pentafluorophenol (B44920) and a carboxyl group. The highly electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy group an excellent leaving group. nih.gov This reactivity facilitates rapid and efficient amide bond formation under mild conditions. umich.edunih.gov

Advantages of PFP esters include:

High Reactivity : They react quickly and cleanly with amines to form amide bonds. umich.edu

Stability : Many Fmoc-amino acid-PFP esters are stable, crystalline solids, making them easy to handle and store. nih.gov

Reduced Side Reactions : Compared to some in-situ activation methods, the use of PFP esters can minimize side reactions, including racemization, especially when coupling is performed under neutral conditions. merckmillipore.com

Hydrolytic Stability : PFP esters are less susceptible to spontaneous hydrolysis during conjugation reactions compared to other active esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient reactions. wikipedia.orgbroadpharm.com

The compound Fmoc-DL-Cys(tBu)-OPfp utilizes this strategy, presenting the cysteine derivative in a pre-activated form, ready for efficient coupling.

Challenges and Innovations in Cysteine Residue Incorporation into Peptides

Cysteine is a unique and highly functional amino acid, but its incorporation into peptides presents specific challenges due to the high reactivity of its thiol (-SH) side chain. rsc.org

Key challenges include:

Oxidation : The thiol group is easily oxidized, leading to the unintended formation of disulfide bonds between two cysteine residues, which can cause dimerization or oligomerization of the peptide chains during synthesis. rsc.org

Alkylation : The nucleophilic thiol can react with various electrophiles present in the synthesis mixture. rsc.org

Racemization : Cysteine is particularly prone to racemization (loss of stereochemical purity at the α-carbon) during the activation and coupling steps of peptide synthesis, more so than many other amino acids. sigmaaldrich.comnih.gov This is a significant concern, especially when cysteine is the C-terminal residue. nih.gov

To overcome these issues, the primary innovation is the robust protection of the thiol side chain. A variety of protecting groups have been developed for this purpose. The tert-butyl (tBu) group is a widely used protecting group for the cysteine thiol in the Fmoc/tBu strategy. It is stable to the basic conditions of Fmoc removal but is readily cleaved by TFA during the final deprotection step. merckmillipore.com The use of Fmoc-Cys(tBu )-OH or its activated esters like Fmoc-DL-Cys(tBu)-OPfp directly addresses the need to mask the reactive thiol group throughout the synthesis, preventing side reactions until the final peptide is assembled. The "DL" designation indicates that the compound is a mixture of both the L- and D-isomers of cysteine, which may be desirable for specific applications such as peptide library screening or the synthesis of peptides with non-natural configurations.

| Protecting Group | Abbreviation | Cleavage Condition | Key Features |

| Trityl | Trt | TFA (acid-labile) | Very common, but can be bulky. Cleavage is reversible and requires scavengers. sigmaaldrich.comsigmaaldrich.com |

| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate | Orthogonal to Fmoc/tBu. Allows for selective deprotection and directed disulfide bond formation. merckmillipore.comsigmaaldrich.com |

| tert-Butyl | tBu | TFA, HF (acid-labile) | Commonly used in Fmoc/tBu strategy; stable and effective. merckmillipore.com |

| tert-Butylthio | tButhio | Reduction with thiols or phosphines | Orthogonal to Fmoc/tBu. Allows for on-resin disulfide bridge formation. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F5NO4S/c1-28(2,3)39-13-19(26(35)38-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQZWMUIWPEDOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F5NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Fmoc Dl Cys Tbu Opfp

Precursor Synthesis and Functional Group Transformations to Fmoc-DL-Cys(tBu)

The synthesis of the immediate precursor, N-(9-Fluorenylmethoxycarbonyl)-S-tert-butyl-DL-cysteine (Fmoc-DL-Cys(tBu)-OH), begins with the commercially available racemic amino acid, DL-cysteine. The synthetic route involves two key transformations: the protection of the thiol group with a tert-butyl group and the subsequent protection of the amino group with the Fmoc moiety.

The S-alkylation of the cysteine thiol group is typically achieved by reacting DL-cysteine with a source of the tert-butyl cation under acidic conditions. A common method involves the use of isobutylene (B52900) in the presence of a strong acid catalyst. This reaction yields S-tert-butyl-DL-cysteine.

Following the protection of the side chain, the amino group is protected using 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or a similar Fmoc-donating reagent. This reaction is generally carried out in a mixed aqueous-organic solvent system at a slightly basic pH to facilitate the nucleophilic attack of the amino group on the Fmoc reagent. The resulting Fmoc-DL-Cys(tBu)-OH is then isolated and purified, typically by crystallization.

A representative reaction scheme is outlined below:

Scheme 1: Synthesis of Fmoc-DL-Cys(tBu)-OH

Activation Strategies for Pentafluorophenyl Ester Formation

The conversion of the carboxylic acid of Fmoc-DL-Cys(tBu)-OH to its pentafluorophenyl (PFP) ester is a critical activation step that facilitates subsequent peptide bond formation. This transformation is typically achieved using a coupling agent to promote the esterification with pentafluorophenol (B44920).

Optimized Reaction Conditions and Catalytic Systems

A widely employed method for the synthesis of Fmoc-amino acid pentafluorophenyl esters is the use of a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), as the coupling agent. The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate, at reduced temperatures to minimize side reactions. The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate, which is then attacked by pentafluorophenol.

The use of additives or catalysts, such as 1-hydroxybenzotriazole (B26582) (HOBt), can enhance the reaction rate and suppress side reactions. nih.gov HOBt is known to reduce the risk of racemization, although for a DL-amino acid, this is not a concern for the final product's enantiomeric composition. peptide.com The primary role of HOBt here is to improve the efficiency of the esterification. nih.gov

| Parameter | Condition | Purpose |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid |

| Solvent | Dichloromethane (DCM), Ethyl Acetate | Anhydrous, aprotic medium |

| Temperature | 0 °C to room temperature | Minimizes side reactions |

| Additive | 1-Hydroxybenzotriazole (HOBt) | Enhances reaction rate and purity |

Techniques for Isolation and Purification of the Activated Derivative

Upon completion of the reaction, the primary byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be removed by filtration. The filtrate, containing the desired Fmoc-DL-Cys(tBu)-OPfp, is then typically washed with aqueous solutions, such as dilute acid and brine, to remove any remaining impurities and unreacted starting materials.

The crude product is often purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or dichloromethane/hexane. This method is effective for obtaining the pentafluorophenyl ester as a crystalline solid, which is generally stable for storage. nih.gov The progress of purification can be monitored by thin-layer chromatography (TLC).

Control of Enantiomeric Purity during Synthesis of the this compound Building Block

For the synthesis of a racemic building block, the primary concern is not the prevention of racemization but ensuring that no unintended enantiomeric enrichment occurs during the synthesis and purification steps. Since the starting material is DL-cysteine, it is expected that the final product, this compound, will also be a racemic mixture.

It is noteworthy that cysteine derivatives are particularly susceptible to racemization during activation, especially when using base-mediated coupling methods. nih.gov The use of preformed pentafluorophenyl esters under neutral or acidic conditions is a strategy known to minimize racemization. While this is critical for maintaining the stereointegrity of chiral amino acids, in the context of synthesizing a DL-derivative, it ensures that the 1:1 ratio of enantiomers is preserved throughout the process.

Purification methods such as standard achiral chromatography or recrystallization are not expected to resolve the enantiomers and will yield the desired racemic mixture.

Analytical Strategies for Reaction Monitoring and Intermediate Characterization

A suite of analytical techniques is employed to monitor the progress of the synthesis and to characterize the intermediates and the final product, ensuring the desired structure and purity.

Reaction Monitoring:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of each synthetic step. By comparing the retention factors (Rf) of the starting materials, products, and any byproducts, the completion of the reaction can be assessed.

Intermediate and Final Product Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of the synthesized compounds. amazonaws.com The characteristic chemical shifts and coupling constants of the protons and carbons in the Fmoc, tert-butyl, and pentafluorophenyl groups, as well as the cysteine backbone, confirm the identity of the product.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the intermediates and the final product, this compound. amazonaws.com

High-Performance Liquid Chromatography (HPLC):

Reversed-Phase HPLC (RP-HPLC): This is the primary method for assessing the purity of the final product. A gradient of acetonitrile (B52724) in water, often with a trifluoroacetic acid (TFA) modifier, is typically used. csic.es

Chiral HPLC: To confirm the racemic nature of the final product, chiral HPLC can be employed. Using a suitable chiral stationary phase, the D- and L-enantiomers can be separated, and their relative peak areas should be approximately equal, confirming a 1:1 racemic mixture. phenomenex.comphenomenex.com

| Analytical Technique | Purpose | Key Information Obtained |

| TLC | Reaction monitoring | Reaction completion, presence of byproducts |

| 1H & 13C NMR | Structural characterization | Confirmation of chemical structure |

| Mass Spectrometry | Molecular weight determination | Confirmation of molecular formula |

| RP-HPLC | Purity assessment | Determination of chemical purity |

| Chiral HPLC | Enantiomeric composition analysis | Confirmation of racemic nature |

Iii. Mechanistic Insights into Peptide Coupling Utilizing Fmoc Dl Cys Tbu Opfp

Nucleophilic Acyl Substitution Mechanism of Pentafluorophenyl Esters

The formation of a peptide bond is fundamentally a nucleophilic acyl substitution reaction. In this process, the nucleophilic α-amino group of one amino acid attacks the electrophilic carbonyl carbon of an activated amino acid, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide bond and release a leaving group. masterorganicchemistry.com

The effectiveness of pentafluorophenyl esters in this mechanism is attributed to the unique properties of the pentafluorophenoxy leaving group. rsc.org The key steps are as follows:

Activation of the Carbonyl Group : The pentafluorophenyl group is highly electron-withdrawing due to the five electronegative fluorine atoms on the aromatic ring. nih.gov This inductive effect polarizes the ester carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack.

Nucleophilic Attack : The free α-amino group of the resin-bound peptide or the incoming amino acid acts as the nucleophile. It attacks the activated carbonyl carbon of Fmoc-DL-Cys(tBu)-OPfp.

Formation of a Tetrahedral Intermediate : This attack results in the formation of a transient, high-energy tetrahedral intermediate.

Collapse of the Intermediate and Leaving Group Departure : The intermediate collapses, reforming the carbonyl double bond. This is accompanied by the departure of the pentafluorophenoxide anion. The pentafluorophenoxide is an excellent leaving group because its negative charge is stabilized by the electron-withdrawing fluorine atoms, making it a weak base (the pKa of pentafluorophenol (B44920) is low). rsc.org

Kinetic Studies of Peptide Bond Formation with this compound

While specific kinetic data for this compound is not extensively published, studies on analogous pentafluorophenyl esters, such as Boc-alanine-pentafluorophenyl ester (Boc-Ala-OPfp), provide valuable insights into the reaction kinetics. nih.gov These studies indicate that the peptide bond formation does not always follow a simple second-order reaction scheme.

Measurements of reaction kinetics have shown that the reaction rate can be complex, sometimes exhibiting a fractional order with respect to the nucleophile (the amine component) and a higher order for the active ester. nih.gov For instance, one study found the reaction rate (V) to be expressed as V = kC(N)⁰·⁵C(AE)¹·⁵, where C(N) is the concentration of the amine and C(AE) is the concentration of the active ester. nih.gov This suggests a complex, possibly chain-like, reaction mechanism rather than a straightforward bimolecular collision. nih.gov

The rate of coupling is also influenced by the choice of solvent and the presence of catalysts. Solvents like dimethylformamide (DMF) are commonly used. ed.ac.uk The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can act as a catalyst, further accelerating the coupling reaction. ed.ac.uk The apparent rate constant for the reaction is also dependent on the nucleophilicity of the attacking amine, with amino acid amides generally reacting faster than amino acid esters. nih.gov

Table 1: Factors Influencing Peptide Coupling Kinetics with Pfp Esters

| Factor | Observation | Implication |

| Reagent Concentration | The reaction may not follow simple second-order kinetics, suggesting a complex mechanism. nih.gov | Simple kinetic models may not accurately predict reaction completion times. |

| Nucleophile | More nucleophilic amines (e.g., leucine (B10760876) amide) react faster than less nucleophilic ones (e.g., valine methyl ester). nih.gov | The nature of the N-terminal amino acid of the growing peptide chain affects the coupling speed. |

| Solvent | Polar aprotic solvents like DMF are effective media for the reaction. rsc.org | Proper solvation of both the peptide-resin and the activated ester is crucial for efficient coupling. |

| Catalyst | Additives like HOBt can accelerate the rate of aminolysis. ed.ac.uk | Catalysts can be used to speed up difficult couplings, though they may introduce other side reactions. |

Comparative Analysis of Reactivity and Efficiency with Other Activated Cysteine Esters

The choice of activation method for cysteine residues is critical due to their high propensity for racemization. nih.gov Fmoc-Cys(tBu)-OPfp offers a favorable balance of reactivity and safety against epimerization compared to other methods.

Carbodiimide (B86325) Reagents (DCC, DIC) : When used with additives like HOBt or Oxyma Pure, carbodiimides are effective. However, the in-situ activation process, especially in the presence of bases like diisopropylethylamine (DIEA), can lead to significant racemization of cysteine. nih.govbachem.com Using carbodiimides under base-free conditions can minimize racemization but may result in slower coupling. bachem.com

Uronium/Phosphonium Reagents (HBTU, HATU, PyBOP) : These are highly efficient and rapid coupling reagents. bachem.com However, their use with tertiary amine bases for activating Fmoc-Cys derivatives is known to cause considerable racemization. nih.gov The extent of racemization is often unacceptable, especially when pre-activation is employed or when using microwave heating. nih.govresearchgate.net

Other Active Esters (OSu, ONp) : N-hydroxysuccinimide (OSu) and p-nitrophenyl (ONp) esters are other classes of active esters. Generally, Pfp esters are considered more reactive than OSu or ONp esters, leading to faster coupling times. This higher reactivity is beneficial for overcoming sterically hindered couplings.

Model studies have directly compared the extent of racemization for different S-protected cysteine derivatives under various activation conditions. For instance, coupling with HCTU/DIEA can lead to D-Cys formation of over 8% for Fmoc-Cys(Trt)-OH at 25°C, whereas racemization is often negligible when using preformed OPfp esters under neutral conditions. sigmaaldrich.com

Table 2: Comparative Analysis of Cysteine Activation Methods

| Activation Method | Relative Reactivity | Risk of Racemization | Notes |

| Fmoc-Cys(tBu)-OPfp | High | Low | Stable, crystalline solid; good for both manual and automated SPPS. bachem.com |

| DIC/HOBt | Moderate-High | Moderate | Lower racemization under base-free conditions, but coupling can be slower. bachem.com |

| HBTU/DIEA | Very High | Very High | Rapid coupling but significant racemization is a major drawback for cysteine. nih.gov |

| HCTU/DIEA | Very High | Very High | Similar to HBTU, causes substantial racemization, especially at elevated temperatures. sigmaaldrich.com |

| Fmoc-Cys(tBu)-OSu | Moderate | Low-Moderate | Generally less reactive than OPfp esters. |

Mitigation of Side Reactions during Coupling with this compound

The primary side reaction of concern during the coupling of an activated amino acid is racemization at the α-carbon. nih.gov Cysteine, along with histidine, is one of the amino acids most susceptible to this loss of stereochemical integrity. peptide.com

The main mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. peptide.com The activation of the carboxyl group of the N-α-protected amino acid can lead to an intramolecular cyclization, where the carbonyl oxygen of the protecting group attacks the activated carboxyl carbon. The resulting oxazolone (B7731731) has an acidic proton at the α-carbon, which can be easily abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.

The use of this compound helps mitigate this side reaction in several ways:

Moderate Reactivity : Pfp esters are "active enough" to couple efficiently but not so "over-activated" that they rapidly form the oxazolone. The stability of the pre-formed ester means that high concentrations of the oxazolone intermediate are not generated, especially in the absence of a strong base. rsc.org

Avoiding Strong Bases : Coupling with Pfp esters does not necessarily require a strong tertiary amine base like DIEA, which is a major contributor to racemization when using uronium/phosphonium reagents. bachem.com The coupling can proceed efficiently under neutral or mildly basic conditions, suppressing the base-catalyzed enolization of the oxazolone intermediate.

Influence of Protecting Groups : The bulky tert-butyl (tBu) group on the cysteine's sulfhydryl side chain does not directly participate in the coupling reaction, but the choice of S-protecting group can influence racemization. Studies have shown that other bulky groups like diphenylmethyl (Dpm) can confer greater protection against racemization than the trityl (Trt) group during base-mediated couplings. sigmaaldrich.com While the primary role of the tBu group is to prevent side reactions at the thiol, its steric bulk may have a minor influence on the conformation of the activated amino acid.

Another side reaction associated with C-terminal cysteine during Fmoc-SPPS is the formation of 3-(1-piperidinyl)alanine, which occurs via β-elimination during the piperidine-mediated Fmoc deprotection step. peptide.comiris-biotech.de While this is not a coupling side reaction, the use of sterically bulky S-protecting groups like trityl (and by extension, tBu) can help minimize this issue. peptide.com

By providing a stable, highly reactive, yet controllable acylating agent, this compound allows for the efficient incorporation of cysteine into peptide chains with a significantly reduced risk of epimerization compared to many in-situ activation methods.

Iv. Advanced Applications in Peptide Synthesis Strategies

Integration of Fmoc-DL-Cys(tBu)-OPfp into Solid-Phase Peptide Synthesis Protocols

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide synthesis. The integration of this compound into SPPS protocols offers distinct advantages, particularly in minimizing side reactions associated with cysteine incorporation.

Optimization of Coupling Cycles and Reagent Equivalents in SPPS

The use of this compound as a pre-activated ester simplifies the coupling step in SPPS. Unlike in situ activation methods that require coupling reagents such as carbodiimides (e.g., DIC) and additives (e.g., Oxyma), OPfp esters react directly with the free N-terminal amine of the growing peptide chain on the solid support. This direct coupling approach can be advantageous in preventing side reactions and minimizing the formation of byproducts.

Optimization of the coupling cycle involves adjusting the reaction time and the equivalents of the amino acid derivative. While standard SPPS protocols with carbodiimide (B86325) activation often use a 3- to 5-fold excess of the Fmoc-amino acid, the high reactivity of the OPfp ester may allow for the use of a lower excess, potentially reducing costs and minimizing the introduction of impurities. Monitoring the coupling reaction using a qualitative test like the ninhydrin (B49086) test is crucial to ensure completion. In cases of difficult couplings, a double coupling strategy or an extended reaction time may be employed.

| Parameter | Standard Carbodiimide Activation | OPfp Ester Activation |

| Reagent Equivalents (Fmoc-AA) | 3 - 5 eq. | 2 - 4 eq. (potentially lower) |

| Coupling Reagent | e.g., DIC, HBTU | Not required |

| Additive | e.g., HOBt, Oxyma | Not required |

| Coupling Time | 30 min - 2 h | 1 h - overnight |

| Monitoring | Ninhydrin test | Ninhydrin test |

Table 1: Comparison of Typical Reagent Equivalents and Conditions in SPPS. This interactive table allows for a comparison between standard coupling protocols and those utilizing pre-activated OPfp esters.

A significant advantage of using OPfp esters is the suppression of racemization, a common side reaction for all amino acids, but particularly problematic for cysteine. Base-mediated activation methods, especially when combined with high temperatures, can lead to significant epimerization. nih.gov The use of pre-formed OPfp esters under neutral or slightly acidic conditions significantly reduces the risk of racemization.

Strategies for On-Resin Cysteine Incorporation and Selective Deprotection

The incorporation of this compound onto the resin-bound peptide is followed by the standard Fmoc deprotection step using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). The tert-butyl (tBu) protecting group on the cysteine thiol is stable to the basic conditions of Fmoc deprotection, ensuring the thiol remains protected throughout the chain elongation process.

The selective deprotection of the tBu group is typically achieved under strongly acidic conditions, which are orthogonal to the Fmoc deprotection. This is usually performed during the final cleavage of the peptide from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA). However, for strategies requiring on-resin disulfide bond formation, selective deprotection of the Cys(tBu) group while the peptide is still attached to the resin is necessary. This can be challenging as the tBu group is generally considered quite stable. Methods involving trimethylsilyl (B98337) bromide (TMSBr) or a combination of TFA and a scavenger like triisopropylsilane (B1312306) (TIS) under carefully controlled conditions have been explored for on-resin tBu removal, although these methods are not as common as those for more labile protecting groups like trityl (Trt) or 4-methoxytrityl (Mmt). semanticscholar.org

Utilization in Solution-Phase Peptide Synthesis for Segment Condensation

In solution-phase peptide synthesis, particularly for the condensation of larger peptide fragments, maintaining chiral purity at the C-terminus of the activating fragment is a major challenge. The use of this compound can be advantageous in this context. By preparing a peptide fragment with a C-terminal Cys(tBu) residue and activating it as a pentafluorophenyl ester, the coupling to another peptide fragment in solution can proceed with a reduced risk of racemization compared to many other activation methods. peptide.com

The high reactivity of the OPfp ester can drive the reaction to completion, which is often a challenge with large, sterically hindered peptide fragments that may exhibit poor solubility. The choice of solvent and the presence of additives can be optimized to improve the efficiency of the segment condensation.

Convergent Peptide Synthesis Approaches Employing this compound

Convergent synthesis strategies involve the preparation of several peptide fragments which are then coupled together to form the final, larger peptide. This approach is often more efficient than a linear stepwise synthesis for long and complex peptides. This compound can be a key component in such strategies.

Peptide fragments containing Cys(tBu) can be synthesized on a solid support, cleaved while keeping the side-chain protection intact, and then activated at the C-terminus as an OPfp ester. This activated fragment can then be coupled to another resin-bound fragment or to a fragment in solution. This approach allows for the efficient assembly of large peptides and proteins. nih.gov

Synthesis of Complex Peptide Architectures and Disulfide-Rich Peptides

The synthesis of peptides with multiple disulfide bonds requires a careful selection of orthogonal cysteine protecting groups. sigmaaldrich.com The Cys(tBu) group, introduced via this compound, can be part of such a strategy. For instance, it can be used in combination with other protecting groups like acetamidomethyl (Acm) or trityl (Trt), which can be removed under different conditions. peptide.com This allows for the sequential and regioselective formation of disulfide bonds.

The stability of the tBu group to the conditions used for the removal of many other protecting groups makes it a reliable choice for protecting a cysteine residue that is intended to form a disulfide bond at a later stage of the synthesis, either on-resin or in solution.

Methodologies for On-Resin and Solution-Phase Disulfide Bond Formation

Once the Cys(tBu) protecting groups are removed, the resulting free thiols can be oxidized to form disulfide bonds. This can be achieved either while the peptide is still attached to the solid support (on-resin) or after cleavage in solution.

On-Resin Disulfide Bond Formation: This approach is often preferred as the pseudo-dilution effect of the resin matrix can favor intramolecular cyclization and minimize the formation of intermolecular dimers or oligomers. acs.org Common oxidizing agents for on-resin disulfide bond formation include iodine, N-chlorosuccinimide (NCS), and thallium(III) trifluoroacetate. peptide.comnih.gov The choice of oxidant and reaction conditions depends on the peptide sequence and the presence of other sensitive amino acids.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Iodine (I2) | 10 eq. in DMF, 1-2 h | Effective for many sequences | Can cause side reactions with sensitive residues (e.g., Tyr, Trp, Met) |

| N-Chlorosuccinimide (NCS) | 2 eq. in DMF, 15-30 min | Fast and efficient | Can also oxidize sensitive residues if not carefully controlled |

| Air Oxidation | Stirring in basic buffer (e.g., NH4HCO3) | Mild conditions | Can be slow and may lead to oligomerization |

Table 2: Common Methods for On-Resin Disulfide Bond Formation. This interactive table provides an overview of different on-resin oxidation methods.

Solution-Phase Disulfide Bond Formation: After cleavage and deprotection of the peptide, disulfide bond formation can be performed in solution. This is often achieved by air oxidation in a dilute, slightly basic aqueous buffer (pH ~8). Other methods include the use of oxidizing agents like potassium ferricyanide, hydrogen peroxide, or dimethyl sulfoxide (B87167) (DMSO). The choice of conditions is critical to favor the desired intramolecular reaction and to avoid the formation of aggregates and incorrect disulfide pairings.

V. Stereochemical Control and Racemization Studies in Cysteine Peptide Synthesis

Origin and Consequences of Racemization in Cysteine-Containing Peptide Synthesis

Racemization in peptide synthesis primarily occurs during the carboxyl group activation step, which is necessary for amide bond formation. peptide.com The activation process increases the acidity of the α-hydrogen on the chiral carbon of the amino acid. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in a mixture of L- and D-enantiomers. johnshopkins.edu

For cysteine, several factors exacerbate this risk:

Activation Method: Highly reactive coupling reagents, especially those requiring strong bases for activation, can significantly promote racemization. For instance, the use of carbodiimides in the presence of bases like N-methylmorpholine has been shown to induce significant racemization during cysteine coupling. peptide.comresearchgate.net

Side-Chain Protecting Group: The nature of the thiol protecting group can influence the rate of racemization. While essential for preventing side reactions like disulfide bond formation, bulky protecting groups like Trityl (Trt) can sometimes offer steric hindrance that may influence the stereochemical outcome. peptide.com

Base-Catalyzed β-Elimination: Peptides with a C-terminal cysteine are also susceptible to a side reaction known as 3-(1-piperidinyl)alanine formation under Fmoc/tBu protocols. This involves a base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine (B155165) intermediate, which is achiral. Subsequent addition of piperidine (B6355638) (from Fmoc deprotection) leads to a racemic product. peptide.com

The consequences of racemization are profound. The incorporation of a D-amino acid in place of the intended L-amino acid can lead to a peptide diastereomer with altered structural and functional properties. This can result in:

Reduced or abolished biological activity due to incorrect folding or binding to chiral targets.

Altered immunogenicity.

Difficulties in purification, as diastereomers can have very similar physicochemical properties.

Complications in structural analysis by techniques like NMR or X-ray crystallography.

Role of Pentafluorophenyl Activation in Minimizing Racemization during Coupling

To counteract the problem of racemization, significant effort has been invested in developing milder activation methods. One of the most effective strategies is the use of pre-formed active esters, such as pentafluorophenyl (Pfp) esters. sigmaaldrich.com

Fmoc-amino acid-OPfp esters are highly reactive yet relatively stable crystalline solids that can be prepared and purified beforehand. johnshopkins.edu Their use in peptide coupling offers several advantages for maintaining stereochemical integrity:

Avoidance of in situ Base: The coupling reaction with a Pfp ester does not require the addition of a strong base during the critical activation step on the synthesizer, thereby reducing the primary driver for α-proton abstraction and subsequent racemization. sigmaaldrich.com

Rapid Coupling Kinetics: Pfp esters react rapidly with the N-terminal amine of the growing peptide chain, minimizing the time the activated amino acid is exposed to potentially racemizing conditions. researchgate.net

Reduced Side Reactions: By avoiding direct contact between the growing peptide chain and a separate activating reagent, the risk of other side reactions is also diminished. researchgate.net

Studies have shown that coupling methods using preformed pentafluorophenyl esters are among the safest for incorporating cysteine with minimal racemization (typically <1% per step) in Fmoc solid-phase peptide synthesis. sigmaaldrich.com This makes derivatives like Fmoc-Cys(tBu)-OPfp valuable reagents for the synthesis of complex, cysteine-rich peptides where maintaining stereochemical purity is critical.

The table below summarizes the extent of racemization observed for cysteine under different activation conditions, highlighting the efficacy of the Pfp ester method.

| Coupling Method | Base Used | % Racemization (Typical) | Reference |

| HBTU / HOBt | DIPEA | High | sigmaaldrich.com |

| HBTU / HOBt | 2,4,6-Collidine | Suppressed | researchgate.net |

| DIPCDI / HOBt | N/A | Low | sigmaaldrich.com |

| Preformed OPfp Ester | N/A | < 1% | sigmaaldrich.com |

| HATU / HOAt | TMP | Low |

Methodologies for Assessment of Diastereomeric and Enantiomeric Purity of Peptide Products

Verifying the stereochemical purity of a synthetic peptide is a critical aspect of quality control. Several analytical techniques are employed to detect and quantify the presence of unwanted diastereomers or enantiomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often the first line of analysis. Diastereomeric peptides, having different physical properties, can often be separated under high-resolution conditions. Co-injection with a synthetic standard of the suspected diastereomer can confirm peak identity.

Chiral Chromatography: For determining enantiomeric purity, the peptide is typically hydrolyzed into its constituent amino acids. The resulting amino acid mixture is then derivatized and analyzed by gas chromatography (GC) or HPLC using a chiral stationary phase. This allows for the separation and quantification of the D- and L-enantiomers of each amino acid.

Mass Spectrometry (MS): While mass spectrometry cannot distinguish between isomers on its own, it is an indispensable detector for chromatographic methods (LC-MS, GC-MS). It confirms the mass of the separated isomers and provides quantitative data based on peak intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can be a powerful tool for detecting diastereomers. The different spatial arrangement of atoms in diastereomers can lead to distinct chemical shifts and coupling constants in 1H or 13C NMR spectra. For peptides, specific proton signals, particularly the α-protons, can be indicative of stereochemical configuration.

The following table outlines the primary methodologies used for purity assessment.

| Technique | Principle | Application | Key Advantages |

| Reversed-Phase HPLC | Separation based on hydrophobicity differences. | Detection of diastereomers. | Widely available; good for initial purity assessment. |

| Chiral GC/HPLC | Separation of enantiomers on a chiral stationary phase after hydrolysis. | Quantitation of racemization for each amino acid. | High accuracy and sensitivity for D-isomer detection. |

| LC-MS | Combines HPLC separation with mass detection. | Identification and quantification of isomeric impurities. | Provides mass confirmation and high sensitivity. |

| NMR Spectroscopy | Detection of distinct nuclear environments. | Analysis of diastereomeric mixtures without hydrolysis. | Provides detailed structural information; non-destructive. |

Impact of Fmoc-DL-Cys(tBu)-OPfp on the Stereochemical Integrity of Elongated Peptide Chains

The use of an enantiomerically pure starting material, such as Fmoc-L-Cys(tBu)-OPfp, is standard practice in peptide synthesis to ensure a single, stereochemically defined final product. The discussion in section 5.2 highlighted that the OPfp activation method is highly effective at preventing the racemization of the L-cysteine derivative during coupling.

However, the use of This compound , a racemic mixture, fundamentally alters the stereochemical outcome of the synthesis. By introducing an equimolar mixture of both the L- and D-enantiomers of the cysteine derivative at a specific position in the peptide sequence, the synthesis will inherently produce a pair of peptide diastereomers.

Assuming the rest of the peptide chain is composed of L-amino acids (represented as PepL), the coupling of this compound would result in two distinct products:

PepL-(L-Cys)-PepL

PepL-(D-Cys)-PepL

These two products are diastereomers of each other. They will have the same mass but different three-dimensional structures. The impact on the elongated peptide chain is direct and predictable: the final crude product will be an approximately 1:1 mixture of these two diastereomers, assuming equal reactivity of the L- and D-activated esters.

This approach would not be used for the synthesis of a therapeutic peptide where a single stereoisomer is required. Instead, the deliberate use of a DL-amino acid derivative could be employed in specific research contexts, such as:

Analytical Standard Generation: To intentionally synthesize a mixture of diastereomers to serve as analytical standards for developing and validating chromatographic methods designed to detect racemization.

Structure-Activity Relationship (SAR) Studies: To systematically investigate the functional and structural consequences of introducing a D-amino acid at a specific site in a peptide sequence. By comparing the biological activity of the two resulting diastereomers, researchers can probe the importance of stereochemistry at that position for the peptide's function.

Vi. Emerging Research Directions and Future Prospects

Development of Novel Protecting Group Strategies for Thiol Functionality

The tert-butyl (tBu) group in Fmoc-DL-Cys(tBu)-OPfp is a robust and widely used protecting group for the thiol functionality of cysteine. However, the harsh acidic conditions (typically strong trifluoroacetic acid cocktails) required for its removal can sometimes be incompatible with sensitive peptide sequences or post-translational modifications. This limitation has spurred the development of a new generation of thiol protecting groups with diverse cleavage mechanisms, aiming for greater orthogonality and milder deprotection conditions. rsc.orgnih.gov

Key research directions include:

Highly Acid-Labile Groups: To bridge the gap between the trityl (Trt) group and more stable protecting groups, researchers have explored alternatives like the 4,4′-dimethoxydiphenylmethyl (Ddm) and diphenylmethyl (Dpm) groups. nih.govnih.gov These groups offer different degrees of acid lability, allowing for more tailored deprotection strategies in complex syntheses, such as the regioselective formation of multiple disulfide bonds. nih.gov

Non-Aromatic and Milder-Cleavage Groups: The tetrahydropyranyl (Thp) group has emerged as a promising non-aromatic, acid-cleavable alternative. researchgate.net Studies have shown that Fmoc-Cys(Thp)-OH can lead to significantly lower racemization and side reactions compared to traditional Trt-protected cysteine, especially for C-terminal residues. researchgate.netsigmaaldrich.com The Thp group is stable to 1% TFA in DCM, making it suitable for creating protected peptide fragments on hyper-acid labile resins. sigmaaldrich.com

Thiol-Labile Protecting Groups: A novel strategy involves using protecting groups that can be removed by other thiols. One such example is a group based on a pyridazinedione (PD) scaffold, which is compatible with conventional and microwave-assisted solid-phase peptide synthesis (SPPS) and can be cleaved under mild conditions using a thiol nucleophile. rsc.orgresearchgate.net This approach offers an orthogonal deprotection pathway that avoids acidic or basic conditions entirely.

Pseudoproline Dipeptides: Thiazolidine-based cysteine pseudoproline dipeptides serve a dual role: they act as temporary thiol protecting groups and disrupt secondary structures like β-sheets that can cause aggregation and difficult synthesis sequences. nih.gov Recent findings show that their removal can be achieved with standard TFA cleavage cocktails within 1-3 hours, making them more practical for Fmoc-based SPPS than previously thought. nih.gov

These emerging strategies provide peptide chemists with a more versatile toolkit, enabling the synthesis of increasingly complex and sensitive cysteine-containing molecules.

| Protecting Group | Abbreviation | Cleavage Condition | Key Advantages |

| 4,4'-dimethoxydiphenylmethyl | Ddm | Dilute TFA | Suppresses racemization compared to Trt nih.gov |

| Diphenylmethyl | Dpm | Moderate TFA | Compatible with the S-Trt group for regioselective disulfide bond formation nih.gov |

| Tetrahydropyranyl | Thp | Strong TFA | Reduces racemization and side reactions; enhances solubility researchgate.netsigmaaldrich.com |

| Pyridazinedione-based | PD | Thiol-based reagents | Orthogonal to acid/base cleavage; mild conditions rsc.orgresearchgate.net |

| Thiazolidine Pseudoproline | N/A | Strong TFA | Acts as a protecting group and a helix-breaker to improve synthesis efficiency nih.gov |

High-Throughput and Automated Synthesis Platforms Utilizing this compound

The demand for large libraries of peptides for drug discovery and biological screening has driven significant advancements in high-throughput and automated synthesis. nih.govacs.org Fmoc-amino acid pentafluorophenyl (OPfp) esters, such as this compound, are particularly well-suited for these platforms. nih.gov The OPfp ester is a highly reactive group, which allows for rapid and efficient amide bond formation, a critical factor in automated synthesis where speed and yield are paramount. nih.govresearchgate.net

Modern automated peptide synthesizers, including those utilizing microwave heating or fast-flow technology, have revolutionized the pace of peptide production. biotage.comnih.gov Microwave-assisted SPPS, for instance, can dramatically shorten coupling and deprotection times. biotage.com Fast-flow synthesizers have enabled the successful preparation of peptides over 150 amino acids in length. nih.gov The use of pre-activated building blocks like this compound in these systems minimizes side reactions and avoids exposing the growing peptide chain to potentially harmful activating reagents. nih.gov

These automated platforms are essential for generating the large, cysteine-rich peptide libraries needed for advanced screening techniques. acs.org Methods such as one-bead-one-compound (OBOC) library synthesis and yeast surface display rely on the ability to rapidly produce thousands of unique peptide sequences. nih.govacs.org Furthermore, high-throughput mass spectrometry-based screening workflows have been developed to specifically detect and identify disulfide-containing peptides from complex mixtures, such as animal venoms, by leveraging the unique isotopic properties of sulfur. nih.govacs.org The efficiency of automated synthesis using reagents like this compound is a key enabler of these powerful discovery pipelines.

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules in chemical reactions. In the context of peptide synthesis, methods like Density Functional Theory (DFT) are being used to study the reactivity and selectivity of building blocks like this compound. nih.gov

The high reactivity of pentafluorophenyl esters stems from the highly electron-poor nature of the perfluoroaryl ring, which makes it an excellent leaving group. nih.gov Computational models can quantify this effect by calculating electron density, modeling transition states, and determining activation energies for the coupling reaction. This allows researchers to:

Predict Reactivity: By modeling the nucleophilic attack of an amine on the activated carbonyl of this compound, computational approaches can predict coupling efficiency and reaction kinetics.

Analyze Side Reactions: Cysteine residues are prone to racemization during activation and coupling. nih.gov DFT calculations can elucidate the mechanisms behind such side reactions by comparing the energy barriers for the desired reaction versus the undesired epimerization pathway. This knowledge can guide the optimization of reaction conditions, such as the choice of base and solvent, to minimize side products.

Study Conformation: DFT can be used to determine the minimized energy structures of peptide diastereomers, providing insights into how the incorporation of specific building blocks influences the peptide's final conformation. researchgate.net

A study utilizing Conceptual DFT successfully predicted the active sites and pKa values for a series of new antifungal tripeptides, including one containing cysteine. nih.gov Such approaches provide a powerful framework for understanding the fundamental principles governing the reactivity of complex molecules, which can accelerate the development of new, more efficient synthetic methodologies and assist in the rational design of novel peptide-based therapeutics. nih.gov

Future Methodological Advancements for Cysteine-Modified Peptide Synthesis

The unique reactivity of the cysteine thiol group makes it a focal point for innovation in peptide chemistry. researchgate.net Research is moving beyond simple peptide chain elongation to develop sophisticated methods for post-synthesis modification, disulfide bond formation, and the creation of novel peptide architectures.

Emerging methodological advancements include:

Biomimetic Folding: New techniques for forming disulfide bonds aim to mimic the rapid and efficient protein folding that occurs inside cells. news-medical.net By using organic solvent systems that imitate the environment of natural enzymes, researchers have been able to achieve oxidative folding of cysteine-rich peptides more than 100,000 times faster than in traditional aqueous solutions. news-medical.net

Chemoselective Ligation and Modification: The development of novel bioorthogonal reactions targeting the thiol group is a major area of research. molchanges.com Methods such as the hydrosulfuration of ynamides or reactions with alkylthiophenium salts allow for the precise and chemoselective modification of cysteine residues on fully formed peptides and even proteins under mild conditions. molchanges.comacs.org These strategies can be used to attach a wide range of functional moieties, including fluorescent labels, drugs, and PEG chains. molchanges.com

Synthesis of Cysteine Analogs: New synthetic routes are being developed to produce peptides containing oxidized forms of cysteine, such as cysteine sulfinic acid, which is an important post-translational modification involved in cellular signaling. advancedsciencenews.com These methods provide crucial tools for studying the biological function of such modifications.

Enzymatic and Semi-Synthetic Approaches: There is growing interest in combining chemical synthesis with enzymatic methods. acs.org Enzymes like EpiD, which naturally catalyze the formation of complex cyclic structures involving cysteine, could be used in vitro to modify synthetically produced precursor peptides, enabling the creation of novel and potent bioactive molecules that are difficult to produce by total chemical synthesis alone. acs.org

These cutting-edge methodologies are expanding the landscape of peptide science, allowing for the creation of molecules with enhanced stability, novel functions, and greater therapeutic potential. The continued development of foundational building blocks like this compound remains critical to support these advanced synthetic endeavors.

Q & A

Q. What is the role of Fmoc-DL-Cys(tBu)-OPfp in solid-phase peptide synthesis (SPPS)?

this compound is a cysteine derivative designed for Fmoc-based SPPS. The Fmoc group protects the α-amino group during iterative coupling, while the tBu group shields the cysteine thiol to prevent premature oxidation or side reactions. The OPfp (pentafluorophenyl) ester enhances coupling efficiency by acting as a reactive leaving group, facilitating rapid amide bond formation under mild conditions . This compound is particularly useful for introducing cysteine residues into peptides requiring controlled disulfide bond formation.

Q. Why is the tBu group preferred over other thiol-protecting groups (e.g., Trt) in cysteine derivatives?

The tBu group offers superior stability under basic Fmoc deprotection conditions (e.g., 20% piperidine in DMF), minimizing premature deprotection during synthesis. In contrast, Trt (trityl) groups are more labile and may require acidic conditions incompatible with Fmoc chemistry. However, tBu deprotection requires strong acids like TFA, which must be carefully timed to avoid side reactions .

Q. How does the OPfp ester improve coupling efficiency compared to other activated esters (e.g., OSu, OBt)?

The electron-withdrawing fluorine atoms in the OPfp ester increase electrophilicity, accelerating nucleophilic attack by the amine group of the growing peptide chain. This reduces coupling times and minimizes racemization, making OPfp esters ideal for sterically hindered or poorly reactive amino acids .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this compound in automated peptide synthesis?

Key factors include:

- Solvent selection : Use DCM:DMF (1:1) to balance solubility and reactivity.

- Activation method : Pre-activate with HOBt/DIPEA to enhance nucleophilicity.

- Coupling time : Monitor by Kaiser test; extend time (30–60 min) for difficult sequences.

- Temperature : Elevated temperatures (40–50°C) improve kinetics for bulky residues .

Q. What strategies mitigate challenges in disulfide bond formation using this compound?

- Orthogonal protection : Pair tBu with acid-labile groups (e.g., Mmt) for selective deprotection.

- Oxidation conditions : Use air oxidation in dilute aqueous buffers (pH 7.4) or I₂ in methanol for controlled dimerization.

- HPLC monitoring : Track free thiols using Ellman’s reagent to confirm oxidation efficiency .

Q. How should researchers validate the incorporation of this compound into synthetic peptides?

- LC-MS : Confirm molecular weight and detect impurities (e.g., deletion sequences).

- HPLC : Assess purity using C18 columns with gradients of acetonitrile/water (+0.1% TFA).

- MALDI-TOF : Verify disulfide bond formation via mass shifts (Δ = -2 Da per bond) .

Q. What experimental design considerations address contradictions in reported coupling efficiencies for OPfp esters?

Discrepancies often arise from variations in:

Q. How does the DL-configuration of this compound influence stereochemical outcomes in peptide synthesis?

The racemic mixture (DL-form) can lead to epimerization if coupling conditions are suboptimal (e.g., prolonged exposure to base). To mitigate:

- Use low-base-concentration solvents (e.g., 0.1 M DIPEA in DMF).

- Limit coupling times to <60 min.

- Analyze enantiomeric purity via chiral HPLC post-synthesis .

Methodological Troubleshooting

Q. How to resolve low yields during tBu deprotection in this compound-based peptides?

Q. What orthogonal protection strategies are recommended for synthesizing peptides with multiple cysteine residues?

Combine tBu with:

- Acm (acetamidomethyl) : Removable by I₂ oxidation.

- Mmt (4-methoxytrityl) : Cleaved under mild acidic conditions (1% TFA in DCM).

- Alloc (allyloxycarbonyl) : Removed via Pd(0)-catalyzed deprotection .

Data Analysis and Contradictions

Q. How to interpret conflicting data on OPfp ester stability in long-term storage?

OPfp esters are hygroscopic and degrade via hydrolysis. Contradictions arise from:

Q. Why do some studies report incomplete thiol deprotection despite optimized TFA protocols?

Potential causes include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.